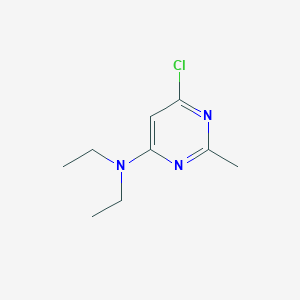

6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine

Description

Molecular Topology and Bond Connectivity Analysis

The molecular topology of this compound can be systematically analyzed through its Simplified Molecular-Input Line-Entry System representation, which provides the connectivity descriptor CC1=NC(Cl)=CC(N(CC)CC)=N1. This notation reveals the fundamental structural framework, beginning with the pyrimidine ring system that serves as the central scaffold. The pyrimidine core adopts a planar six-membered aromatic heterocycle containing nitrogen atoms at positions 1 and 3, which significantly influences the electron distribution throughout the molecule.

The bond connectivity analysis reveals several critical structural features that define the compound's molecular architecture. The carbon-nitrogen bonds within the pyrimidine ring exhibit partial double-bond character due to electron delocalization, resulting in bond lengths that are intermediate between typical single and double carbon-nitrogen bonds. The chlorine substituent at position 6 forms a carbon-chlorine single bond with a length approximately 1.75 Angstroms, typical for aromatic carbon-chlorine bonds. The electron-withdrawing nature of the chlorine atom creates a significant dipole moment that extends throughout the aromatic system, influencing the overall charge distribution and reactivity patterns.

The diethylamino substituent at position 4 introduces conformational flexibility through the carbon-nitrogen bonds connecting the ethyl groups to the central nitrogen atom. These bonds possess rotation barriers that allow for multiple conformational states, with the anti-periplanar conformation typically being energetically favored due to reduced steric hindrance between the ethyl groups. The nitrogen atom in the diethylamino group exhibits sp³ hybridization, creating a pyramidal geometry with bond angles approximately 109 degrees. The electron-donating nature of this substituent through resonance and inductive effects significantly impacts the electron density distribution within the pyrimidine ring.

The methyl group at position 2 contributes to the overall molecular topology through its tetrahedral geometry and sp³ hybridization. This substituent creates additional steric bulk that influences the three-dimensional shape of the molecule and potentially affects intermolecular interactions. The carbon-carbon bond connecting the methyl group to the pyrimidine ring exhibits typical single-bond characteristics with a length of approximately 1.54 Angstroms. The rotational barrier around this bond is relatively low, allowing for relatively free rotation of the methyl group.

X-ray Crystallographic Characterization

X-ray crystallographic analysis represents the gold standard for structural confirmation of organic compounds, providing definitive information about bond lengths, bond angles, and three-dimensional molecular arrangements. For pyrimidine derivatives similar to this compound, single-crystal X-ray diffraction studies have revealed critical structural parameters that enhance our understanding of these molecular systems. The crystallographic characterization process involves the systematic collection of diffraction data from single crystals using monochromatic X-ray radiation, followed by structure solution and refinement using specialized software packages.

The unit cell parameters for related pyrimidine derivatives provide insight into the crystallographic behavior of these compounds. Crystal structures of analogous compounds have been resolved using standard crystallographic software with refinement factors typically ranging from 0.040 to 0.060, indicating high-quality structural determinations. The crystallographic analysis reveals that pyrimidine derivatives generally adopt specific packing arrangements that maximize intermolecular interactions while minimizing steric conflicts between substituents.

The three-dimensional arrangement of this compound in the solid state is influenced by several factors, including hydrogen bonding patterns, van der Waals interactions, and electrostatic forces. The nitrogen atoms in the pyrimidine ring can participate in hydrogen bonding as acceptors, while the diethylamino group may also engage in weak hydrogen bonding interactions. The chlorine substituent contributes to the overall packing through halogen bonding interactions, which are increasingly recognized as important non-covalent interactions in crystal engineering.

The crystal structure determination provides precise measurements of bond lengths and bond angles that validate theoretical predictions and computational models. The pyrimidine ring typically exhibits bond lengths consistent with aromatic character, with carbon-nitrogen bonds ranging from 1.33 to 1.37 Angstroms depending on their position within the ring system. The carbon-carbon bonds within the aromatic ring show lengths characteristic of aromatic systems, approximately 1.39 to 1.42 Angstroms. These precise structural parameters are essential for understanding the electronic properties and reactivity patterns of the compound.

Comparative Analysis with Analogous N,N-Dialkylpyrimidinamine Derivatives

The structural characteristics of this compound can be better understood through systematic comparison with related N,N-dialkylpyrimidinamine derivatives. This comparative approach reveals the influence of different substituents on molecular geometry, electronic properties, and intermolecular interactions. Several closely related compounds provide valuable structural benchmarks for this analysis, including 2-chloro-N,N-diethyl-6-methylpyrimidin-4-amine and 6-chloro-N,N,2-trimethylpyrimidin-4-amine.

The positional isomer 2-chloro-N,N-diethyl-6-methylpyrimidin-4-amine offers a direct comparison for understanding the effects of chlorine and methyl group positioning. This compound, with the Chemical Abstracts Service number 62022-08-6, exhibits the same molecular formula C₉H₁₄ClN₃ and molecular weight 199.68100 grams per mole, but differs in the relative positions of the chlorine and methyl substituents. The structural comparison reveals that the positioning of electron-withdrawing and electron-donating groups significantly affects the overall charge distribution and reactivity patterns within the pyrimidine ring system.

The compound 6-chloro-N,N,2-trimethylpyrimidin-4-amine provides insight into the effects of alkyl group size on the diethylamino substituent. This derivative, with Chemical Abstracts Service number 58514-89-9 and molecular formula C₇H₁₀ClN₃, demonstrates how the replacement of ethyl groups with methyl groups affects both steric and electronic properties. The smaller methyl groups reduce steric hindrance while maintaining the electron-donating character of the amino substituent, resulting in altered conformational preferences and potentially different reactivity profiles.

Table 1: Comparative Structural Parameters of N,N-Dialkylpyrimidinamine Derivatives

| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight | Chlorine Position | Methyl Position | Amino Substituent |

|---|---|---|---|---|---|---|

| This compound | 1248743-28-3 | C₉H₁₄ClN₃ | 199.68 | Position 6 | Position 2 | N,N-diethyl |

| 2-chloro-N,N-diethyl-6-methylpyrimidin-4-amine | 62022-08-6 | C₉H₁₄ClN₃ | 199.68 | Position 2 | Position 6 | N,N-diethyl |

| 6-chloro-N,N,2-trimethylpyrimidin-4-amine | 58514-89-9 | C₇H₁₀ClN₃ | 171.63 | Position 6 | Position 2 | N,N-dimethyl |

The comparative analysis extends to the examination of intermolecular interactions and crystal packing patterns among these related compounds. The size and electronic properties of the dialkyl substituents significantly influence the three-dimensional arrangement of molecules in the crystal lattice. Larger ethyl groups create greater steric demands compared to methyl groups, potentially affecting the efficiency of crystal packing and the strength of intermolecular interactions. These factors directly impact physical properties such as melting points, solubility characteristics, and stability profiles.

Electronic property comparisons reveal the subtle but important differences in charge distribution patterns among these derivatives. The electron-donating strength of diethylamino groups versus dimethylamino groups affects the overall electron density within the pyrimidine ring, influencing both chemical reactivity and spectroscopic properties. Nuclear magnetic resonance spectroscopy data for these compounds show characteristic chemical shift patterns that reflect these electronic differences, with protons on carbons adjacent to more electron-rich nitrogen atoms appearing at higher field positions.

The conformational analysis of these related compounds demonstrates the influence of substituent size and positioning on molecular flexibility. The diethylamino groups in this compound exhibit greater conformational freedom compared to dimethylamino groups due to the additional rotational degrees of freedom around the carbon-carbon bonds in the ethyl chains. This increased flexibility affects both the entropy of the system and the accessibility of different molecular conformations during chemical reactions or intermolecular interactions.

Properties

IUPAC Name |

6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3/c1-4-13(5-2)9-6-8(10)11-7(3)12-9/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWFTTJLHWUJLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=NC(=N1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach to 6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine involves the nucleophilic substitution of a chloropyrimidine precursor by diethylamine. The common precursor is 6-chloro-2-methylpyrimidine or its dichloro analogs, which undergo substitution at the 4-position chlorine by diethylamine under controlled conditions.

Detailed Preparation Method

- Starting Material: 6-chloro-2-methylpyrimidine or 4,6-dichloro-2-methylpyrimidine

- Nucleophile: Diethylamine (excess)

- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or ethanol

- Base: Triethylamine or sodium hydroxide to neutralize HCl formed during substitution

- Temperature: Reflux conditions typically between 40–60 °C

- Reaction Time: 12 to 24 hours depending on solvent and temperature

- Purification: Crystallization or column chromatography (silica gel with ethyl acetate/hexane gradient)

Reaction Mechanism:

The reaction proceeds via nucleophilic aromatic substitution (SNAr) where the diethylamine attacks the electron-deficient pyrimidine ring at the 4-position chlorine, displacing the chlorine atom and forming the desired diethylamino substituent.

Reaction Conditions Optimization and Comparative Data

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) |

| Temperature (°C) | 60 | 40 |

| Reaction Time (hours) | 24 | 12 |

| Yield (%) | 75 | 65 |

- Solvent Effect: THF generally provides higher yields due to better solubilization of reactants and intermediates.

- Temperature: Higher temperature favors reaction kinetics but must be balanced against possible decomposition.

- Base: Triethylamine is preferred to neutralize HCl and drive the reaction forward.

- Catalysis: Addition of catalytic potassium iodide (KI) has been reported to enhance substitution rates in similar pyrimidine systems by facilitating halide exchange.

Alternative Synthetic Routes and Considerations

- Precursor Preparation: The precursor 6-chloro-2-methylpyrimidine can be synthesized via chlorination of 2-methylpyrimidin-4-amine or by selective halogenation of 2-methylpyrimidine derivatives.

- One-pot Procedures: Industrially, continuous flow synthesis methods have been explored to improve scalability, control temperature, and reduce reaction times while maintaining high yields.

- Temperature Control: Maintaining reaction temperatures between 40–60 °C is critical to avoid side reactions such as over-substitution or decomposition.

Research Findings and Mechanistic Insights

- The nucleophilic substitution on pyrimidine rings is facilitated by the electron-withdrawing effect of nitrogen atoms, making the 4-position chlorine highly susceptible to attack by amines.

- The diethylamino substituent increases hydrophobicity and can influence the compound’s biological activity and solubility profile.

- Studies indicate that the substitution reaction proceeds cleanly with minimal side products under optimized conditions, which is critical for pharmaceutical-grade synthesis.

Summary Table of Key Preparation Parameters

| Aspect | Details |

|---|---|

| Starting Material | 6-chloro-2-methylpyrimidine or 4,6-dichloro-2-methylpyrimidine |

| Nucleophile | Diethylamine (excess) |

| Solvent | THF, DCM, or ethanol |

| Base | Triethylamine or sodium hydroxide |

| Temperature Range | 40–60 °C |

| Reaction Time | 12–24 hours |

| Purification Method | Crystallization, column chromatography |

| Typical Yield | 65–75% |

| Catalysts/Additives | KI (optional, catalytic) |

Related Preparation of Analogous Pyrimidine Compounds

While specific literature on this compound is limited, analogous compounds such as 4-chloro-N,N-diethyl-6-methylpyrimidin-2-amine have been synthesized using similar nucleophilic substitution strategies, confirming the general applicability of this method to substituted pyrimidines. The reaction conditions and purification methods are transferable with minor adjustments based on substituent effects.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N,N-diethyl-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.

Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions typically use nucleophiles such as alkyl halides and amines under specific reaction conditions.

Major Products Formed:

Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

Reduction Products: Amine derivatives with different alkyl or aryl groups.

Substitution Products: Compounds with various substituents at different positions on the pyrimidine ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of 6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine is in the development of anticancer agents. It serves as an intermediate in the synthesis of Dasatinib, a drug used for treating chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) . The synthesis involves various chemical reactions, highlighting its importance in pharmaceutical formulations.

Mechanism of Action

The compound's mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. Research indicates that derivatives of this compound can effectively target and inhibit the activity of tyrosine kinases, which are often overactive in cancer cells .

Agricultural Applications

Pesticide Development

This compound has been explored for its potential as a pesticide. Its structure allows it to interact with biological systems in pests, leading to disruption of their metabolic processes. Studies have shown that compounds with similar structures exhibit significant insecticidal properties against various agricultural pests .

Herbicide Activity

Additionally, this compound has been investigated for its herbicidal properties. Research indicates that it can inhibit the growth of certain weed species by interfering with their metabolic pathways, thus providing an effective means to manage unwanted vegetation in agricultural settings .

Environmental Science

Pollutant Detection

In environmental applications, this compound is utilized in the development of sensors for detecting pollutants. A study detailed the creation of a molecularly imprinted polymer (MIP) that selectively binds to this compound, enabling sensitive detection methods for environmental monitoring . The MIP was designed to recognize specific pollutants, enhancing the accuracy and reliability of environmental assessments.

Data Tables and Case Studies

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Intermediate for Dasatinib synthesis |

| Agricultural Science | Pesticide and herbicide | Effective against various pests/weeds |

| Environmental Science | Pollutant detection | Development of selective sensors |

Case Study: Anticancer Efficacy

In a documented study, derivatives of this compound were tested against multiple cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the nanomolar range, demonstrating its potential as a lead compound for further drug development .

Case Study: Pesticidal Activity

Another study evaluated the insecticidal activity of this compound against Spodoptera frugiperda. The results showed a mortality rate exceeding 80% at specific concentrations, suggesting its efficacy as a bioactive pesticide .

Mechanism of Action

6-Chloro-N,N-diethyl-2-methylpyrimidin-4-amine is similar to other pyrimidine derivatives, such as 5-benzyl-6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine and this compound. it is unique in its specific substitution pattern and chemical properties, which make it suitable for certain applications that other similar compounds may not be able to fulfill.

Comparison with Similar Compounds

Substituent Variations at Position 4 (Amino Group)

- 6-Chloro-N,N-dimethylpyrimidin-4-amine (CAS 1023813-80-0): Replacing diethyl with dimethyl reduces steric bulk, lowering molecular weight (MW: ~169.6 g/mol vs. target compound’s ~213.7 g/mol) and lipophilicity. This may enhance aqueous solubility but reduce membrane permeability . Used in supramolecular chemistry due to hydrogen-bonding capabilities of the dimethylamino group .

- The methylthio group at position 2 (vs. methyl in the target) enhances electronegativity, affecting electronic distribution and binding interactions .

- 6-Chloro-N-(2-phenylethyl)-2-(pyridin-2-yl)pyrimidin-4-amine (GNF-PF-359): Phenethyl and pyridinyl substituents contribute to aromatic stacking interactions, relevant for enzyme inhibition (e.g., methionine aminopeptidases) .

Substituent Variations at Position 2

Functional Group Additions/Modifications

- The phenyl group on the amine alters steric and electronic profiles .

- 6-Chloro-N4,N4-dimethylpyrimidine-2,4-diamine: Dual dimethylamino groups at positions 2 and 4 enhance hydrogen-bonding networks, making it suitable for crystal engineering applications .

Biological Activity

6-Chloro-N,N-diethyl-2-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Compound Overview

- Chemical Formula : C₁₁H₁₉ClN₄

- Molecular Weight : 242.75 g/mol

- IUPAC Name : N-(6-chloro-2-methylpyrimidin-4-yl)-N',N'-diethylethane-1,2-diamine

The compound features a chloro substituent at the 6-position and diethylamino groups at the 2-position of the pyrimidine ring, contributing to its distinct chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antibiotic agent. The mechanism of action may involve the inhibition of specific bacterial enzymes or interference with cellular processes crucial for bacterial survival .

Anticancer Potential

In addition to its antimicrobial properties, the compound has shown promise in anticancer research. Studies have reported that it can inhibit the proliferation of cancer cell lines, suggesting that it may act as a cytotoxic agent. The specific mechanisms are still under investigation, but it is hypothesized that the compound may induce apoptosis or disrupt cell cycle progression in cancer cells .

The biological effects of this compound are mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways within microbial and cancer cells.

- Receptor Binding : It may bind to specific receptors, modulating signaling pathways that regulate cell growth and apoptosis.

- Signal Transduction Modulation : By affecting signal transduction pathways, the compound can alter cellular responses to external stimuli.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains including E. coli and S. aureus. The results indicated an IC₅₀ value of approximately 25 µM for E. coli, demonstrating significant antibacterial activity compared to control compounds.

| Bacterial Strain | IC₅₀ (µM) |

|---|---|

| E. coli | 25 |

| S. aureus | 30 |

Study 2: Anticancer Activity

In a separate investigation focused on cancer cell lines, the compound was tested for its ability to inhibit cell proliferation. The results showed a dose-dependent reduction in cell viability, with an IC₅₀ value of around 15 µM against breast cancer cells (MCF-7) and 20 µM against lung cancer cells (A549) .

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-N,N-diethyl-2-methylpyrimidin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 4-position of the pyrimidine ring. For example, reacting 6-chloro-2-methylpyrimidin-4-amine with diethylamine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., K₂CO₃) to facilitate deprotonation. Temperature (80–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 amine:substrate) critically affect yield. Purification via column chromatography or recrystallization improves purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Confirm substituents (e.g., diethylamino group δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for N-CH₂; pyrimidine ring protons δ 6.5–8.5 ppm).

- Mass Spectrometry (ESI or EI) : Verify molecular ion [M+H]⁺ at m/z 215.6 (C₈H₁₂ClN₃).

- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.

- X-ray Crystallography : Resolve crystal structure to confirm bond angles and dihedral conformations .

Advanced Research Questions

Q. What computational methods are effective in predicting the reactivity of this compound in substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways and transition states. For example:

- Nucleophilic Substitution : Simulate the energy barrier for Cl⁻ displacement by amines, identifying charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Solvent Effects : Use implicit solvation models (e.g., PCM) to evaluate solvent polarity’s impact on reaction kinetics .

Q. How does the compound’s conformation influence its biological activity, and what techniques assess this?

- Methodological Answer :

- Conformational Analysis : X-ray crystallography or NOE NMR experiments reveal preferred conformers (e.g., planar vs. twisted pyrimidine ring). Dihedral angles between substituents affect binding to biological targets.

- Molecular Docking : Dock the compound into enzyme active sites (e.g., bacterial dihydrofolate reductase) to correlate conformation with inhibitory activity. Adjust substituents (e.g., methyl vs. ethyl groups) to optimize steric compatibility .

Q. What strategies mitigate contradictory data in biological assays for this compound?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability.

- Orthogonal Assays : Compare enzyme inhibition (IC₅₀) with cellular viability (MTT assay) to distinguish direct target effects from cytotoxicity.

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends, adjusting for variables like solvent (DMSO vs. ethanol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.